Ethyl 4-amino-3,5-dibromobenzenecarboximidate
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Overview
Description
Ethyl 4-amino-3,5-dibromobenzenecarboximidate is a chemical compound with the molecular formula C9H10Br2N2O. This compound is characterized by the presence of two bromine atoms, an amino group, and an ethyl ester group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,5-dibromobenzenecarboximidate typically involves the bromination of ethyl 4-aminobenzoate followed by the introduction of the carboximidate group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where ethyl 4-aminobenzoate is treated with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-3,5-dibromobenzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of debrominated amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Ethyl 4-amino-3,5-dibromobenzenecarboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3,5-dibromobenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino group play a crucial role in binding to these targets, leading to various biochemical effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.
Comparison with Similar Compounds
Ethyl 4-amino-3,5-dibromobenzenecarboximidate can be compared with similar compounds such as:
2-Amino-3,5-dibromobenzaldehyde: Similar in structure but contains an aldehyde group instead of a carboximidate group.
Ethyl 4-dimethylaminobenzoate: Contains a dimethylamino group instead of an amino group and lacks bromine atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine atoms and an amino group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-amino-3,5-dibromobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASXLCZUUQIXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C(=C1)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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